Haloperidol is a synthetic organic compound classified as a butyrophenone. [] It is primarily recognized for its use in scientific research as a pharmacological tool to investigate dopamine-related pathways and neurological processes. [, , ]
Future Directions
Further Investigating Immunomodulatory Effects: Continued research into the immunomodulatory effects of Haloperidol could explore its potential in treating autoimmune diseases or modulating immune responses in various clinical settings. []
Developing Novel Drug Delivery Systems: Exploring novel drug delivery systems for Haloperidol, such as nanoparticles, could enhance its therapeutic efficacy and potentially reduce side effects. []
Understanding Long-Term Effects on Brain Physiology: Further research is needed to fully elucidate the long-term effects of Haloperidol on brain physiology, including its impact on cerebral blood flow, neurotransmitter systems, and brain structure. []
Personalized Medicine Approaches: Investigating genetic and metabolic factors that influence Haloperidol response could pave the way for personalized medicine approaches, optimizing its use in different patient populations. []
Related Compounds
Reduced Haloperidol
Compound Description: Reduced haloperidol is a metabolite of haloperidol in humans and some animal models such as guinea pigs []. It is formed through the reduction of the ketone group in haloperidol to a secondary alcohol. While reduced haloperidol may be further metabolized, it appears to be a primary metabolite in guinea pigs [] and has been shown to influence dopamine metabolism in the striatum of guinea pigs [].
Relevance: Reduced haloperidol is a key metabolite of haloperidol, highlighting a metabolic pathway relevant to haloperidol's pharmacokinetics. Understanding the formation and activity of reduced haloperidol could provide insights into haloperidol's effects and potential side effects. Additionally, the use of guinea pigs as a model for haloperidol metabolism due to their production of reduced haloperidol [] suggests that this metabolite may be important in understanding haloperidol's effects in humans.
Dihydrohaloperidol
Compound Description: Dihydrohaloperidol is a metabolite of haloperidol formed through reduction and lacking the antipsychotic activity of haloperidol []. Despite this lack of antipsychotic activity, dihydrohaloperidol retains some ability to reverse multi-drug resistance in cancer cells, although less potently than haloperidol itself [].
Relevance: Like reduced haloperidol, dihydrohaloperidol is a metabolite of haloperidol, indicating shared metabolic pathways. The differing pharmacological activities of haloperidol and dihydrohaloperidol, despite their structural similarities, suggest that specific structural features of haloperidol are essential for its antipsychotic effects [].
Chlorpromazine
Compound Description: Chlorpromazine is a first-generation antipsychotic (FGA) belonging to the phenothiazine class []. Like haloperidol, it has been used in treating agitation and delirium [, , ].
Relevance: Chlorpromazine's use in similar clinical contexts as haloperidol, particularly in managing agitation and delirium, allows for comparisons of their efficacy and side effect profiles [, , ]. The findings from some studies indicate that chlorpromazine may be less well-tolerated compared to haloperidol [], while others suggest no significant difference in their effects on delirium symptoms [].
Risperidone
Compound Description: Risperidone is a second-generation antipsychotic (SGA) []. It is known for its relatively high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors [].
Relevance: As an SGA, risperidone is often compared to FGAs like haloperidol for the treatment of schizophrenia and other psychotic disorders. Some evidence suggests that risperidone might carry a lower risk of extrapyramidal side effects compared to haloperidol [, ], although both drugs may worsen delirium symptoms compared to a placebo [].
Olanzapine
Compound Description: Olanzapine is another SGA with a broader receptor binding profile compared to haloperidol, exhibiting affinity for dopamine, serotonin, histamine, and muscarinic receptors [].
Relevance: Olanzapine is frequently compared with haloperidol, particularly for managing agitation in acutely ill patients. Studies suggest that olanzapine is similarly effective as haloperidol in reducing agitation but may be associated with a lower frequency of extrapyramidal effects [, , ].
Quetiapine
Compound Description: Quetiapine, classified as an SGA, acts as an antagonist at dopamine, serotonin, and histamine receptors [].
Relevance: Similar to other SGAs, quetiapine has been investigated as a potential alternative to haloperidol in treating delirium. Findings from a double-blind, randomized controlled trial suggest that low doses of quetiapine and haloperidol might be equally effective and safe in managing delirium symptoms [].
Pimozide
Compound Description: Pimozide is a high-potency typical antipsychotic with a strong affinity for dopamine D2 receptors. It is FDA-approved for treating Tourette's syndrome [].
Relevance: Direct comparisons between pimozide and haloperidol in children and adolescents with Tourette's syndrome indicate that pimozide might be more effective at controlling symptoms and is associated with a lower frequency of side effects, particularly extrapyramidal symptoms [].
Clozapine
Compound Description: Clozapine is an atypical antipsychotic known for its efficacy in treatment-resistant schizophrenia and its lower propensity to induce extrapyramidal effects [, , , , ].
Relevance: Clozapine's unique pharmacological profile distinguishes it from haloperidol. Studies highlight clozapine's potential superiority over haloperidol in reducing violence in schizophrenic patients, particularly those with a history of conduct disorder []. Additionally, clozapine treatment has been associated with better performance on neurocognitive tests compared to haloperidol in some studies [], but may have more pronounced metabolic side effects [].
Amisulpride
Compound Description: Amisulpride is an atypical antipsychotic with high selectivity for dopamine D2 and D3 receptors [].
Relevance: Amisulpride's efficacy and safety profile have been compared to haloperidol in long-term treatment of schizophrenia. Findings suggest that amisulpride might offer advantages such as improved social functioning and quality of life, along with a lower incidence of extrapyramidal symptoms compared to haloperidol [].
Aripiprazole
Compound Description: Aripiprazole is a unique antipsychotic classified as a dopamine D2 receptor partial agonist [, , ].
Relevance: Aripiprazole's distinct mechanism of action sets it apart from haloperidol, which is a D2 receptor antagonist. Research suggests that aripiprazole and haloperidol do not demonstrate a correlation in their steady-state plasma concentrations, likely due to differences in their metabolism []. Aripiprazole's partial agonism at D2 receptors may contribute to a potentially more favorable side effect profile compared to haloperidol, particularly in terms of extrapyramidal symptoms [, ].
Lorazepam
Compound Description: Lorazepam is a benzodiazepine medication commonly used for anxiety and as a sedative [, ].
Relevance: Lorazepam is sometimes used in conjunction with or compared to haloperidol for managing agitation, particularly in acute settings. While both drugs can be effective, they act through different mechanisms, and their side effect profiles differ. Lorazepam, for example, carries a higher risk of sedation compared to haloperidol [].
Methotrimeprazine
Compound Description: Methotrimeprazine, also known as levomepromazine, is a phenothiazine antipsychotic with sedative and antiemetic properties [].
Relevance: Like haloperidol, methotrimeprazine is used to manage nausea, particularly in palliative care settings. A randomized controlled trial comparing the two drugs found no significant difference in their effectiveness at controlling nausea in palliative care patients with cancer [].
Valproic Acid
Compound Description: Valproic acid is an anticonvulsant drug that is also used in treating bipolar disorder and some other psychiatric conditions [].
Relevance: Valproic acid was compared to haloperidol in a randomized, double-blind trial for treating acute agitation []. Results suggested that intravenous valproic acid is as effective as haloperidol in reducing agitation but has a potentially better safety profile, with a lower incidence of sedation and extrapyramidal symptoms [].
Source
Haloperidol was first synthesized in the 1950s by Paul Janssen and has since been widely utilized in clinical settings. It is available in various formulations, including oral tablets, injectable solutions, and long-acting injectables.
Classification
Haloperidol is classified as a typical antipsychotic. It operates primarily through dopamine receptor antagonism, particularly at the D2 receptor sites in the brain. This mechanism contributes to its efficacy in managing psychotic disorders.
Synthesis Analysis
Methods
The synthesis of haloperidol involves several key steps, typically starting from 4-chloro-1-(4-fluorophenyl)butan-1-one. Various methods have been developed for its synthesis, including:
Alkylation Reactions: The primary method involves the alkylation of piperidine derivatives.
Intermediate Formation: Key intermediates such as 4-chlorobutyronitrile are synthesized using reactions involving 1-chloro-4-hydroxybutylamine and 2-nitrophenol under specific conditions (temperature and stirring speed) to yield the desired product with high purity and yield.
Technical Details
For instance, one method involves dissolving crude haloperidol in dimethyl sulfoxide at elevated temperatures to purify it by removing insoluble dimerized impurities. The reaction conditions are optimized for maximum yield and purity, often achieving over 99% purity after purification processes.
Molecular Structure Analysis
Structure
Haloperidol has a complex molecular structure characterized by a piperidine ring connected to a butyrophenone moiety. The chemical formula for haloperidol is C21H24ClF with a molecular weight of approximately 375.87 g/mol.
Data
The structural representation can be depicted as follows:
Haloperidol undergoes various chemical reactions, primarily involving alkylation and acylation processes. Notably:
N-Alkylation: Involves the reaction of haloperidol with alkyl halides to form quaternary ammonium salts.
Hydrolysis: Haloperidol can be hydrolyzed under acidic or basic conditions to yield various derivatives with altered pharmacological properties.
Technical Details
The synthesis often employs solvents like toluene and dimethyl sulfoxide under controlled temperatures to facilitate these reactions while minimizing side products.
Mechanism of Action
Process
Haloperidol exerts its effects primarily through antagonism at dopamine D2 receptors in the central nervous system. By blocking these receptors, it reduces dopaminergic activity, which is often elevated in psychotic states.
Data
Research indicates that haloperidol's binding affinity for D2 receptors is significantly higher than for other neurotransmitter receptors, contributing to its efficacy in treating psychosis while also being associated with potential side effects such as extrapyramidal symptoms due to its action on dopaminergic pathways.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline powder.
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; poorly soluble in water.
Melting Point: Approximately 150°C.
Chemical Properties
Stability: Haloperidol is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Reactivity: Reacts with strong acids or bases during hydrolysis.
Relevant data from studies show that haloperidol maintains its therapeutic efficacy across various formulations despite potential degradation pathways.
Applications
Scientific Uses
Haloperidol has several applications beyond its primary use as an antipsychotic:
Psychiatric Treatment: Widely used for schizophrenia and acute psychosis management.
Behavioral Disorders: Effective in treating severe behavioral disorders in children.
Palliative Care: Used to manage nausea and vomiting associated with chemotherapy.
Research Applications: Investigated for its effects on various neurotransmitter systems beyond dopamine, including potential roles in managing anxiety disorders and as part of combination therapies for treatment-resistant cases.
23.5 [ug/mL] (The mean of the results at pH 7.4) Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/ In water, 1.4X10+1 mg/L @ 25 °C 16.7 mg/ml in alcohol at 25 °C Freely sol in chloroform, methanol, acetone, benzene, dil acids 4.46e-03 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.
GFB-8438 is a potent TRPC5 inhibitor (IC50 = 150 nM). The inhibition of TRPC5 may provide a novel, effective, and safe approach for the treatment of FSGS and related proteinuric kidney diseases.
GHK-Cu is a complex of the tripeptide Gly-His-Lys and a copper(II) ion that has wound healing and anti-inflammatory activities. It increases proliferation and the levels of collagen and secreted pro-matrix metalloproteinase-2 (MMP-2) in isolated human fibroblasts when used at a concentration of 1 nM. GHK-Cu (2 mg) increases levels of collagen and glycosaminoglycans (GAGs) and the expression of decorin in the wound tissue of rats. It decreases LPS-induced increases in the levels of reactive oxygen species (ROS), IL-6, and TNF-α in RAW 264.7 cells when used at a concentration of 10 µM. GHK-Cu (10 µg/g) prevents LPS-induced decreases in lung superoxide dismutase (SOD) activity and glutathione (GSH) levels and reduces LPS-induced increases in the number of cells and the level of total protein in bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury. GHK-Cu acetate is a complex of the tripeptide Gly-His-Lys and a copper(II) ion that has wound healing and anti-inflammatory activities. It increases proliferation and the levels of collagen and secreted pro-matrix metalloproteinase-2 (MMP-2) in isolated human fibroblasts. GHK-Cu increases levels of collagen and glycosaminoglycans (GAGs) and the expression of decorin in the wound tissue of rats. It decreases LPS-induced increases in the levels of reactive oxygen species (ROS), IL-6, and TNF-α in RAW 264.7 cells when used at a concentration of 10 µM. GHK-Cu (10 µg/g) prevents LPS-induced decreases in lung superoxide dismutase (SOD) activity and glutathione (GSH) levels and reduces LPS-induced increases in the number of cells and the level of total protein in bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury.